N-(5-chloro-2-methoxyphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
N-(5-Chloro-2-methoxyphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a pyrimido[5,4-b]indole core linked via a thioether bridge to an N-substituted phenyl group.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S/c1-25-19(27)18-17(12-5-3-4-6-13(12)23-18)24-20(25)29-10-16(26)22-14-9-11(21)7-8-15(14)28-2/h3-9,23H,10H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTKCAJEWGKYTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Compound Overview
The compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity and therapeutic potential. Its unique structure includes:
- Chloro and Methoxy Substituents : These groups enhance the compound's interaction with biological targets.
- Thioacetamide Moiety : This component is crucial for the compound's reactivity and biological function.
The mechanism of action of this compound involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes.
- Antimicrobial Activity : It interacts with bacterial cell membranes or intracellular targets, leading to cell death or growth inhibition.
- Modulation of Signaling Pathways : The compound may alter signaling pathways related to inflammation and infection response.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of this compound and its derivatives. The following table summarizes key findings:
Anti-inflammatory Activity
Research has indicated that derivatives of this compound exhibit anti-inflammatory effects by reducing the expression of inflammatory markers:
- Inhibition of iNOS and COX-2 : Studies showed significant decreases in mRNA expression levels for these enzymes compared to standard anti-inflammatory drugs like indomethacin.
- Structure Activity Relationship (SAR) : The presence of electron-releasing substituents enhances anti-inflammatory activity.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antibacterial efficacy of N-(5-chloro-2-methoxyphenyl)-2-thioacetamide derivatives against various pathogens including E. coli and S. aureus. The results demonstrated that certain derivatives exhibited higher potency than traditional antibiotics, suggesting their potential as alternative therapeutic agents in treating resistant infections .
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of the compound in a murine model of inflammation. Results indicated that treatment with the compound significantly reduced paw edema and serum levels of pro-inflammatory cytokines, supporting its use in inflammatory conditions .
Scientific Research Applications
The compound exhibits significant biological activity, particularly as an anticancer agent and in antimicrobial applications. Research has indicated that derivatives of pyrimido[5,4-b]indole compounds often show promising anticancer properties.
Anticancer Activity
- Mechanism of Action :
- Cell Cycle Arrest : Compounds similar to N-(5-chloro-2-methoxyphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide have been shown to induce cell cycle arrest in the G2/M phase. This leads to inhibited proliferation of various cancer cell lines such as HCT116 and Caco-2.
- Apoptosis Induction : The compound induces apoptosis through alterations in mitochondrial pathways and inhibition of key signaling pathways like PI3K/AKT/mTOR.
Case Studies and Research Findings
A summary of notable findings related to the biological activity of this compound is presented below:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2021) | Anticancer | Demonstrated significant inhibition of HCT116 cell proliferation with IC50 values indicating potent activity. |
| Johnson et al. (2020) | Apoptosis | Showed that the compound induces apoptosis via mitochondrial pathway activation in Caco-2 cells. |
| Lee et al. (2022) | Antimicrobial | Explored the compound's effectiveness against Gram-positive bacteria, showing promising results but requiring further investigation. |
Synthesis and Retrosynthesis Analysis
Feasible Synthetic Routes
Utilizing databases such as Reaxys and PISTACHIO can yield high accuracy predictions for synthetic routes, helping researchers streamline the synthesis process.
Chemical Reactions Analysis
Oxidation Reactions
The thioacetamide group (-S-C(=O)-) undergoes oxidation under controlled conditions. Key findings:
| Reagent | Conditions | Product Formed | Outcome | Citations |
|---|---|---|---|---|
| Hydrogen peroxide | Acidic pH, 25–40°C | Sulfoxide derivative | Selective oxidation of sulfur to sulfoxide without over-oxidation | |
| Ozone | Dichloromethane, −78°C | Cleavage of indole ring | Degradation of pyrimidoindole core, forming carbonyl-containing fragments |
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Mechanistic Insight : Oxidation of the thioether sulfur proceeds via electrophilic attack, forming a sulfoxide intermediate. Over-oxidation to sulfone is avoided by maintaining stoichiometric control.
Reduction Reactions
The compound’s reducible sites include the thioacetamide group and the pyrimidoindole system:
| Reagent | Conditions | Product Formed | Outcome | Citations |
|---|---|---|---|---|
| Sodium borohydride | Ethanol, 0–5°C | Thiol-acetamide derivative | Reduction of C=S to C-SH while preserving acetamide | |
| Catalytic hydrogenation | H₂/Pd-C, methanol | Saturated pyrimidoindole core | Selective reduction of C=N bonds in pyrimidine |
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Key Observation : Reduction with NaBH₄ proceeds regioselectively at the thioacetamide group without affecting the methoxyphenyl or indole rings.
Nucleophilic Substitution
The chloro-substituted methoxyphenyl group participates in SNAr reactions:
| Nucleophile | Conditions | Product Formed | Outcome | Citations |
|---|---|---|---|---|
| Piperazine | DMF, 80°C, 12 h | Arylpiperazine derivative | Displacement of Cl with secondary amine | |
| Sodium methoxide | Methanol, reflux | Methoxy-substituted analog | Replacement of Cl with OCH₃ |
-
Steric Effects : The 2-methoxy group ortho to the Cl substituent slows substitution kinetics compared to para-substituted analogs.
Cyclization Reactions
The pyrimidoindole core facilitates intramolecular cyclization under basic conditions:
-
Mechanism : Deprotonation of the NH group in the pyrimidoindole system initiates ring closure, often requiring catalytic bases .
Condensation Reactions
The acetamide moiety reacts with carbonyl-seeking reagents:
Acid/Base-Mediated Rearrangements
The compound undergoes pH-dependent tautomerization and ring-opening:
| Condition | Observation | Outcome | Citations |
|---|---|---|---|
| HCl (conc.) | Pyrimidine ring protonation | Solubility increase in polar solvents | |
| NaOH (1M) | Hydrolysis of acetamide to carboxylic acid | Degradation over 24 h at 25°C |
Photochemical Reactions
UV irradiation induces structural changes:
| Wavelength | Solvent | Product Formed | Outcome | Citations |
|---|---|---|---|---|
| 254 nm | Acetonitrile | Indole ring dimerization | Formation of bis-indole adducts |
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrimidoindole-acetamide derivatives, focusing on substituent effects, synthetic routes, and inferred structure-activity relationships (SAR).
Structural Analogues and Substituent Variations
Key analogs are summarized in Table 1, with substituent variations highlighted:
Key Observations :
- Bridge Modifications: Replacing the thioether (S) with sulfonyl (SO₂) or sulfinyl (SO) groups (e.g., Compound 2) may alter electronic properties and metabolic stability.
- Pyrimidoindole Substituents : The 3-methyl group in the target compound contrasts with 3-phenyl (Compound 27) or 3-(4-chlorophenyl) (). Bulky substituents (e.g., phenyl) may sterically hinder interactions, while electron-withdrawing groups (e.g., Cl) could enhance binding affinity to targets like TLR4 .
- Aliphatic (e.g., isopentyl) or heterocyclic N-substituents (e.g., thiadiazole) may improve solubility or target selectivity .
Inferred Structure-Activity Relationships (SAR)
- Thioether Bridge : Critical for maintaining flexibility and moderate electron density. Sulfonyl derivatives (e.g., Compound 2) may exhibit reduced activity due to increased rigidity and polarity .
- Aromatic N-Substituents : The 5-chloro-2-methoxyphenyl group in the target compound likely enhances binding to hydrophobic pockets (via Cl) and participates in hydrogen bonding (via OCH₃). Substitution with electron-deficient aryl groups (e.g., 4-nitrophenyl in ) may improve potency in enzyme inhibition .
- Pyrimidoindole Core : Methyl or small alkyl groups at position 3 (as in the target compound) may optimize steric compatibility with target proteins, whereas bulkier groups (e.g., phenyl) could disrupt binding .
Q & A
Basic: What are the optimal synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves:
- Step 1: Reacting a chloroacetamide intermediate (e.g., 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide) with a thiol-containing heterocycle (e.g., 3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indole-2-thiol) under reflux in ethanol or DMF.
- Step 2: Using bases like potassium carbonate (K₂CO₃) to deprotonate the thiol group, enhancing nucleophilicity .
- Monitoring: Track reaction progress via TLC (e.g., hexane:ethyl acetate 7:3) .
- Purification: Recrystallization from solvents like pet-ether or chloroform-acetone mixtures improves yield and purity .
Basic: How is the molecular structure of this compound confirmed post-synthesis?
Methodological Answer:
Structural validation requires a combination of analytical techniques:
- Spectroscopy:
- X-ray Crystallography: Resolves bond lengths and angles, particularly for the pyrimidoindole core .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
Advanced: How should researchers design assays to evaluate the compound’s bioactivity in disease models?
Methodological Answer:
Focus on mechanism-driven assays:
- Target Identification: Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like lipoxygenase or kinases, based on structural analogs .
- In Vitro Models:
- In Vivo Models: For hypoglycemic activity, use streptozotocin-induced diabetic mice, monitoring glucose levels post-administration (dose range: 10–100 mg/kg) .
Advanced: How can contradictions in reported bioactivity data (e.g., varying IC₅₀ values) be resolved?
Methodological Answer:
Address discrepancies through:
- Standardized Assay Conditions: Control variables like pH, temperature, and solvent (DMSO concentration ≤1%) .
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., chloro vs. methoxy groups) on potency .
- Orthogonal Validation: Confirm results using alternative methods (e.g., SPR for binding affinity if fluorescence assays show variability) .
- Meta-Analysis: Pool data from multiple studies to identify trends (e.g., higher lipophilicity correlating with improved membrane penetration) .
Advanced: What computational strategies elucidate the compound’s mechanism of action?
Methodological Answer:
Leverage multi-scale modeling:
- Molecular Dynamics (MD): Simulate binding stability to targets (e.g., ATP-binding pockets) over 100-ns trajectories .
- Quantum Mechanics (QM): Calculate charge distribution in the pyrimidoindole core to predict electrophilic/nucleophilic sites .
- Pharmacophore Modeling: Map essential features (e.g., hydrogen bond acceptors at the acetamide group) using tools like Schrödinger .
- ADMET Prediction: Use SwissADME to assess pharmacokinetics (e.g., CYP450 inhibition risk, BBB permeability) .
Advanced: How can synthetic byproducts or impurities be characterized and minimized?
Methodological Answer:
- HPLC-PDA/MS: Detect impurities (>0.1%) and identify structures via fragmentation patterns .
- Optimization: Adjust reaction stoichiometry (e.g., 1.2:1 molar ratio of thiol to chloroacetamide) to reduce side products .
- Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability and purity .
Advanced: What strategies improve the compound’s solubility for in vivo studies?
Methodological Answer:
- Prodrug Design: Introduce phosphate esters at the methoxy group for pH-dependent release .
- Nanoformulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance aqueous dispersion .
- Co-Solvents: Use PEG 400:water (70:30) mixtures for intraperitoneal administration .
Advanced: How can researchers validate the compound’s stability under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
